1-butyl-1H-pyrazol-3-amine
Overview
Description
“1-butyl-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is related to 1H-pyrazol-3-amine, which has a molecular weight of 83.092 and a molecular formula of C3H5N3 .
Synthesis Analysis
Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, involves a solvent-free condensation/reduction reaction sequence .Chemical Reactions Analysis
Pyrazoles, including “this compound”, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .Scientific Research Applications
Synthesis and Catalysis
- A study by Becerra, Rojas, & Castillo (2021) highlights an efficient one-pot synthesis methodology for pyrazole derivatives, which could be useful for various synthetic applications.
- Matiwane, Obuah, & Darkwa (2020) reported on the use of pyrazolyl compounds in the catalysis of CO2 and cyclohexene oxide copolymerization. This demonstrates the potential of such compounds in environmental applications like carbon capture (Matiwane et al., 2020).
Reactivity Studies
- Mironovich & Shcherbinin (2014) explored the reactivity of pyrazolo-triazine derivatives, which could be important for creating biologically active compounds (Mironovich & Shcherbinin, 2014).
- Obuah et al. (2014) investigated solvent and co-catalyst dependent reactions involving pyrazolylamine ligands, providing insights into their potential in polymerization processes (Obuah et al., 2014).
Material Synthesis
- Schmidt et al. (2001) achieved a novel synthesis of an explosive compound utilizing a pyrazole derivative, highlighting its application in material science (Schmidt et al., 2001).
- Jiang et al. (2014) developed a multicomponent domino reaction for synthesizing pyrazolo-fused heterocycles, which could have applications in materials chemistry and pharmaceuticals (Jiang et al., 2014).
Green Chemistry
- A 2020 study showcased a green approach for protecting secondary amine in pyrazole, which is important for the synthesis of anticancer compounds (2020).
Miscellaneous Applications
- Castillo et al. (2016) demonstrated the use of pyrazolo-pyrimidines in the synthesis of pyrazolo-purines, which are useful in developing new heteroaromatic systems (Castillo et al., 2016).
- The work of Petrov, Kasatochkin, & Selivanov (2015) on the synthesis of pyrazolo-pyridine derivatives underlines the versatility of pyrazole derivatives in organic synthesis (Petrov et al., 2015).
Future Directions
Pyrazoles, including “1-butyl-1H-pyrazol-3-amine”, have a wide range of applications in various fields of science. Their popularity has increased since the early 1990s . Future research may focus on developing new synthetic techniques and exploring novel biological activities related to pyrazole derivatives .
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to be versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They are often used as synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit certain kinases, leading to changes in cell cycle progression .
Biochemical Pathways
For example, some pyrazole derivatives have been found to inhibit certain kinases, which play crucial roles in various cellular processes .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Properties
IUPAC Name |
1-butylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPPDLZIROXCKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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